Broparestrol
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Overview
Description
Broparestrol (E)- is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group that has been used in Europe as a dermatological agent and for the treatment of breast cancer.
Scientific Research Applications
Synthesis and Chemical Properties
- Broparestrol, a biologically active tetrasubstituted olefin used in dermatology, has been synthesized using palladium-catalyzed cross-coupling forming a C-C bond followed by bromination. This process offers advantageous methods for its synthesis (Al-Hassan, 1987).
Biological Activities
- The estrogenic and antifertility activities of Broparestrol and its isomers were investigated, revealing that while some isomers displayed typical estrogen activity, others were less active or had distinct antifertility properties (Queval et al., 1969).
Applications in Lactation Suppression
- Broparestrol-related compounds have been used in the suppression of puerperal lactation, with varying degrees of effectiveness and impact on serum prolactin levels (Weinstein et al., 1976).
Impact on Cellular Uptake and Nanoparticle Research
- Research into nanoparticles has examined their uptake and intracellular trafficking, with implications for the delivery and effectiveness of drugs like Broparestrol (Foroozandeh & Aziz, 2018).
Pharmacodynamics and Drug Delivery Systems
- Solid lipid nanoparticles have been explored as delivery systems for drugs like Broparestrol, aiming to enhance targeting efficiency and treatment outcomes (Esposito et al., 2008).
properties
CAS RN |
22393-62-0 |
---|---|
Product Name |
Broparestrol |
Molecular Formula |
C22H19Br |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
InChI Key |
OQCYTSHIQNPJIC-QURGRASLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 |
SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS RN |
22393-62-0 479-68-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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